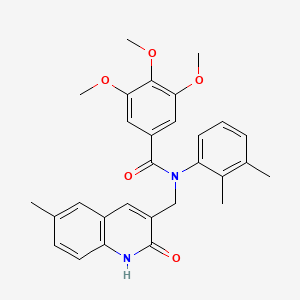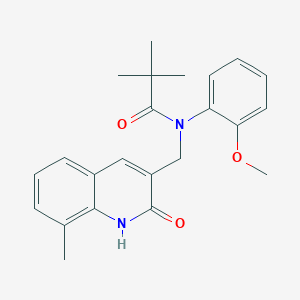
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide, also known as HMQP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMQP is a pivaloyloxymethyl prodrug of 8-hydroxyquinoline, which is a well-known chelator of metal ions.
科学研究应用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has been extensively studied for its potential applications in various fields such as neurodegenerative diseases, cancer, and infectious diseases. In neurodegenerative diseases, this compound has been shown to have a neuroprotective effect by chelating metal ions that are involved in the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. In cancer, this compound has been shown to inhibit the growth of cancer cells by chelating metal ions that are essential for cancer cell proliferation. In infectious diseases, this compound has been shown to have antimicrobial activity against various bacteria and fungi.
作用机制
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide involves the chelation of metal ions such as iron, copper, and zinc. Metal ions play a crucial role in various biological processes, and their dysregulation can lead to various diseases. This compound binds to metal ions and forms stable complexes, which prevents the metal ions from participating in these biological processes. This leads to the inhibition of disease progression and the promotion of health.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation, which are key factors in disease progression. In cancer, this compound has been shown to induce apoptosis and inhibit angiogenesis, which are essential for cancer cell survival and proliferation. In infectious diseases, this compound has been shown to disrupt bacterial and fungal cell membranes, leading to cell death.
实验室实验的优点和局限性
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has several advantages for lab experiments. It is stable and easy to handle, and its synthesis method is relatively straightforward. This compound has also been shown to have low toxicity and high selectivity towards metal ions. However, this compound has some limitations for lab experiments. Its solubility in water is relatively low, which can limit its use in aqueous environments. This compound also has a relatively short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide research. One direction is the development of this compound-based drugs for the treatment of neurodegenerative diseases, cancer, and infectious diseases. Another direction is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to understand the pharmacokinetics and pharmacodynamics of this compound in vivo. Finally, the development of this compound-based imaging agents for the detection of metal ions in biological systems is another promising direction for future research.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its mechanism of action involves the chelation of metal ions, and it has been shown to have various biochemical and physiological effects. This compound has several advantages for lab experiments, but it also has some limitations. Finally, there are several future directions for this compound research, including the development of this compound-based drugs and imaging agents.
合成方法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide involves the reaction of 8-hydroxyquinoline with pivaloyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 2-methoxyphenylmagnesium bromide to obtain this compound. The overall yield of this synthesis method is around 50%.
属性
IUPAC Name |
N-(2-methoxyphenyl)-2,2-dimethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15-9-8-10-16-13-17(21(26)24-20(15)16)14-25(22(27)23(2,3)4)18-11-6-7-12-19(18)28-5/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPZIOPVMOZXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3OC)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

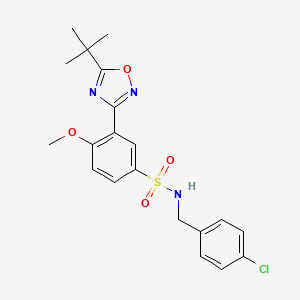
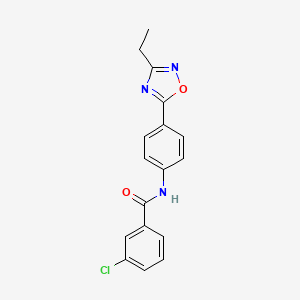
![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-(prop-2-en-1-yl)acetamide](/img/structure/B7715385.png)

![4-ethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715395.png)
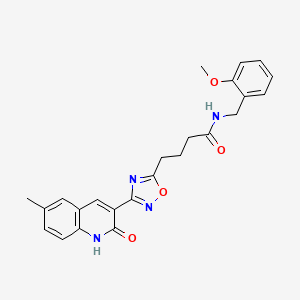
![N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7715403.png)

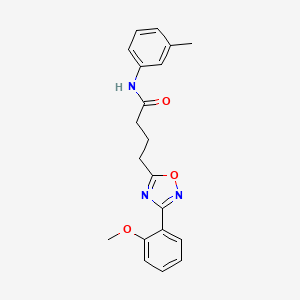
![ethyl 2-(4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}phenoxy)acetate](/img/structure/B7715416.png)
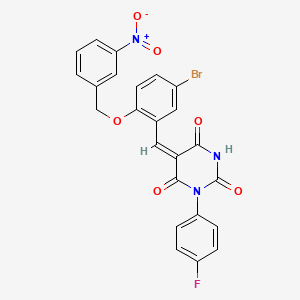
![5-oxo-N-(2-phenoxyphenyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715424.png)
